molecular formula C15H25BN2O2 B13169544 N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13169544
M. Wt: 276.18 g/mol
InChI Key: YRPFQIBVDLGTNY-UHFFFAOYSA-N
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Description

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of a pyridine derivative with a boronic ester. One common method includes the use of pinacolborane and a pyridine derivative under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to its specific combination of a pyridine ring and a boronic ester group.

Properties

Molecular Formula

C15H25BN2O2

Molecular Weight

276.18 g/mol

IUPAC Name

N-methyl-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H25BN2O2/c1-7-10-18(6)13-11-12(8-9-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,7,10H2,1-6H3

InChI Key

YRPFQIBVDLGTNY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CCC

Origin of Product

United States

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